molecular formula C31H38O7 B1261752 corymbone B

corymbone B

Cat. No. B1261752
M. Wt: 522.6 g/mol
InChI Key: LCFIVEWYLOYPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

corymbone B is a natural product found in Corymbia peltata with data available.

Scientific Research Applications

Binding Affinity and Anti-Plasmodial Activity

Corymbone B, a natural product from the flowers of Corymbia peltata, has shown rat thyrotropin releasing hormone receptor 2 binding affinity, suggesting potential applications in modulating hormonal activities (Carroll et al., 2008). Additionally, it has demonstrated anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, indicating potential use in malaria treatment (Carroll et al., 2013).

Synthesis and Biological Evaluation

The biomimetic total synthesis of corymbone B has been achieved, contributing to the study of its potent antiplasmodial activity. This development facilitates further biological evaluation and potential therapeutic applications (Zhang et al., 2019).

Cytotoxic Effects and Cancer Research

Although not directly related to corymbone B, research on related compounds from similar plant sources, such as jerantinine B from Tabernaemontana corymbosa, has shown synergistic cytotoxic effects on human brain and colon cancers. This indicates a broader research interest in compounds from similar botanical sources for their potential anti-cancer properties (Abubakar et al., 2016).

Antibacterial and Hepatoprotective Effects

Studies on Hedyotis corymbosa have revealed antibacterial and hepatoprotective effects, suggesting a possible link to the pharmacological activities of compounds like corymbone B (Sari et al., 2019), (Sadasivan et al., 2006).

Anti-Inflammatory Properties

Research on similar compounds, such as corymbocoumarin from Seseli gummiferum, has shown significant anti-inflammatory effects, which could be relevant to understanding the potential applications of corymbone B in inflammation-related treatments (Chun et al., 2016).

properties

Product Name

corymbone B

Molecular Formula

C31H38O7

Molecular Weight

522.6 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethyl-4-[3-methyl-1-[2,4,6-trihydroxy-3-methyl-5-(3-phenylpropanoyl)phenyl]butyl]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C31H38O7/c1-16(2)15-19(22-27(36)30(4,5)29(38)31(6,7)28(22)37)21-24(33)17(3)25(34)23(26(21)35)20(32)14-13-18-11-9-8-10-12-18/h8-12,16,19,33-36H,13-15H2,1-7H3

InChI Key

LCFIVEWYLOYPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)C(CC(C)C)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O)O

synonyms

corymbone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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